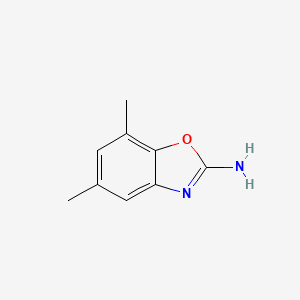
5,7-Dimethyl-1,3-benzoxazol-2-amine
Descripción general
Descripción
5,7-Dimethyl-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of 2-aminobenzoxazoles, which includes this compound, can be achieved through two main synthetic strategies . The first strategy involves a reaction between various o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide as a nonhazardous electrophilic cyanating agent in the presence of a Lewis acid . The second synthetic approach uses the Smiles rearrangement upon activation of benzoxazole-2-thiol with chloroacetyl chloride .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) .Chemical Reactions Analysis
The chemical reactions involving 2-aminobenzoxazoles, including this compound, are complex and varied . For instance, the cyclization of 2-aminophenols using BrCN as a cyanating agent is a common protocol, but BrCN is highly toxic . Another approach is the direct 2-C amination of benzoxazoles, but this method has drawbacks such as the use of transition metal catalysts, high temperatures, nitrogen atmosphere, or co-oxidants .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 162.19 .Aplicaciones Científicas De Investigación
Supramolecular Organic Salts
Studies focusing on hydrogen bonding between 2-aminoheterocyclic compounds, including 5,7-Dimethyl-1,3-benzoxazol-2-amine, and carboxylic acid derivatives have increased our understanding of the binding interactions in these systems. This has led to the preparation of anhydrous and hydrous multicomponent adducts, which are important in the study of organic salts and supramolecular architectures. These complexes display 3D structures stabilized by various non-covalent interactions (Jin et al., 2011).
Hydrogen Bonded Networks
Further research into noncovalent weak interactions between this compound and carboxylic acid derivatives has resulted in the development of proton-transfer complexes. These complexes are significant in understanding how such interactions contribute to the formation of 3D framework structures (Jin et al., 2011).
Oxidative Conversion in Catalysis
In the field of catalysis, the oxidative conversion of amines into benzoxazoles, including this compound, is a key reaction. This process is facilitated using hydrogen transfer catalysis, which is crucial for synthesizing benzoxazoles directly from primary and secondary amines (Blacker et al., 2009).
Supramolecular Adducts Formation
This compound-based supramolecular adducts have been studied for their formation in crystalline solids. These adducts are significant for understanding classical hydrogen bonds and non-covalent associations in molecular structures, contributing to the development of 2D/3D structured materials (Dong et al., 2017).
Synthesis and Evaluation of Polymeric Materials
The synthesis of novel aromatic poly(ether-imide) materials with benzoxazole pendent groups, including derivatives of this compound, has been explored. These materials have applications in high-performance polymers due to their thermal stability and inherent viscosities (Toiserkani, 2011).
Metal-Free Amination Processes
In chemical synthesis, metal-free amination of benzoxazoles, such as this compound, has been developed. This process uses catalytic amounts of tetrabutylammoniumiodide and mild reaction conditions, yielding 2-aminobenzoxazoles in high efficiency. This method is notable for its avoidance of transition metals and its simplicity (Froehr et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
It’s known that benzoxazole derivatives can have various biological activities, including antifungal and antitumor effects . The specific interactions with its targets and the resulting changes are subject to further investigation.
Result of Action
Some benzoxazole derivatives have shown antifungal and antitumor effects , suggesting potential cellular impacts.
Análisis Bioquímico
Cellular Effects
The effects of 5,7-Dimethyl-1,3-benzoxazol-2-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in cell growth and apoptosis. Additionally, it may affect the metabolic flux within cells, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression. At higher doses, it may cause toxic or adverse effects. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may affect the glycolytic pathway or the citric acid cycle, leading to changes in energy production and utilization. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
Propiedades
IUPAC Name |
5,7-dimethyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCULOVLLBLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)


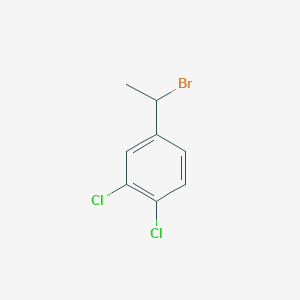
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)
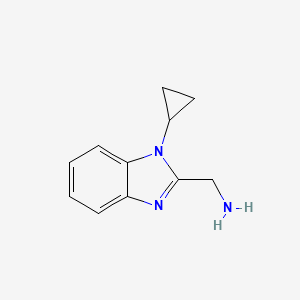
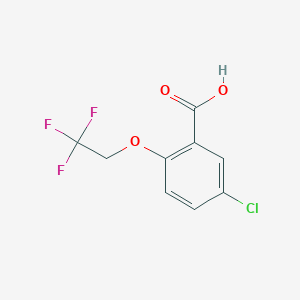
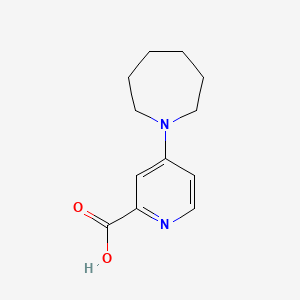
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
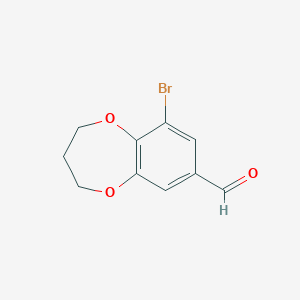
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
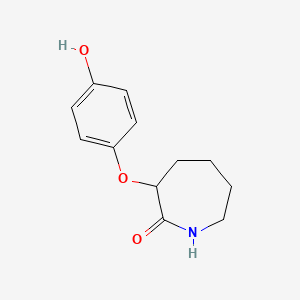
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373484.png)